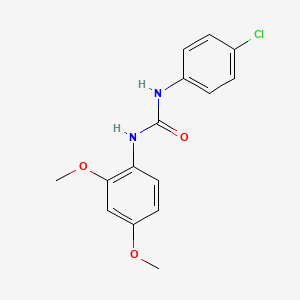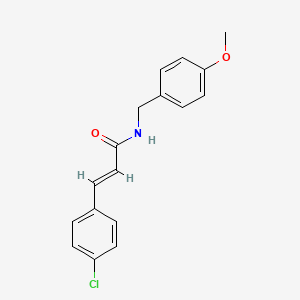
3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide, also known as CMBA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CMBA is a small molecule that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways in the body. 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide has also been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide has been shown to have various biochemical and physiological effects in the body. In cancer cells, 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide has been shown to induce cell death and inhibit cell proliferation. 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide has also been shown to decrease the production of inflammatory mediators in cells. In animal studies, 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide has been shown to improve cognitive function and reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide in lab experiments is its small size, which allows it to penetrate cell membranes and interact with cellular targets. 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, one limitation of using 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide in lab experiments is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Direcciones Futuras
There are many future directions for research on 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide. One area of interest is in the development of 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide derivatives with improved pharmacological properties. Another area of interest is in the study of 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide in combination with other drugs or therapies for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide and its potential therapeutic applications in various disease states.
Métodos De Síntesis
The synthesis method of 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide involves a series of chemical reactions that result in the final product. The starting materials for the synthesis include 4-chlorobenzaldehyde, 4-methoxybenzylamine, and acryloyl chloride. The reaction involves the formation of an imine intermediate, followed by a Michael addition reaction, and then a dehydration reaction to form the final product, 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide has been studied for its potential therapeutic applications in various scientific research fields. One such application is in the field of cancer research, where 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide has been shown to inhibit the growth of cancer cells. 3-(4-chlorophenyl)-N-(4-methoxybenzyl)acrylamide has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-21-16-9-4-14(5-10-16)12-19-17(20)11-6-13-2-7-15(18)8-3-13/h2-11H,12H2,1H3,(H,19,20)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCSYMBPYCMNAZ-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-(4-methoxybenzyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(diethylamino)-2-methylphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5886772.png)


![2-[(3-methylbenzyl)thio]-4,6-pyrimidinediamine](/img/structure/B5886799.png)
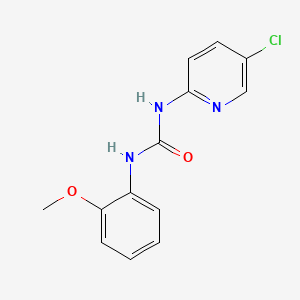
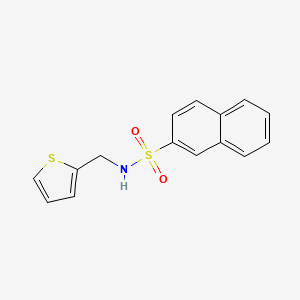
![N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B5886815.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5886817.png)
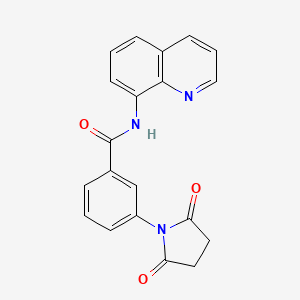
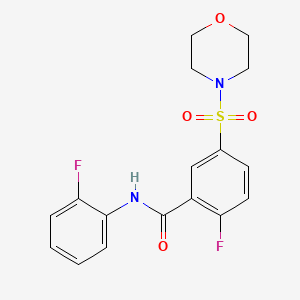
![5-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B5886834.png)
